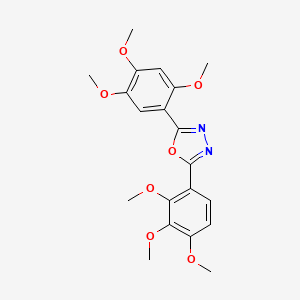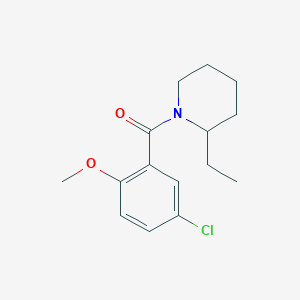![molecular formula C19H22Cl2N2O4S B5034369 2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide](/img/structure/B5034369.png)
2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a sulfonyl group attached to a dichlorophenyl ring, which is further connected to an amino group and an acetamide moiety. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide typically involves multiple steps. One common route includes the sulfonylation of 2,5-dichlorophenylamine with a sulfonyl chloride derivative, followed by the introduction of the phenylethyl group through a nucleophilic substitution reaction. The final step involves the acylation of the resulting intermediate with 2-methoxyethyl acetate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances the yield and purity of the final product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. Additionally, the compound’s aromatic and acetamide moieties may facilitate binding to hydrophobic pockets in target proteins, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)acetamide
- 2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-acetamide
Uniqueness
Compared to similar compounds, 2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide exhibits unique properties due to the presence of the methoxyethyl group, which enhances its solubility and bioavailability. This structural feature may also influence its binding affinity and specificity towards molecular targets, making it a valuable compound in drug discovery and development.
Propriétés
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O4S/c1-27-12-10-22-19(24)14-23(11-9-15-5-3-2-4-6-15)28(25,26)18-13-16(20)7-8-17(18)21/h2-8,13H,9-12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNPXFGAEYQJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034292.png)
![5-(2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5034298.png)
![N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine](/img/structure/B5034311.png)
![N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B5034318.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5034325.png)
![2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B5034332.png)
![1-(cyclohexylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5034337.png)
![(E)-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B5034353.png)


![methyl 2-[4-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)phenoxy]acetate](/img/structure/B5034378.png)

![3-bromo-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B5034381.png)

